Pentanoic acid, 3-acetyl-2-benzenesulfonylamino-4-oxo-2-trifluoromethyl-, methyl ester
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Overview
Description
Pentanoic acid, 3-acetyl-2-benzenesulfonylamino-4-oxo-2-trifluoromethyl-, methyl ester is a complex organic compound with a unique structure that includes a pentanoic acid backbone, an acetyl group, a benzenesulfonylamino group, an oxo group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-acetyl-2-benzenesulfonylamino-4-oxo-2-trifluoromethyl-, methyl ester typically involves multiple steps, including the introduction of functional groups and the formation of ester bonds. Common synthetic routes may involve:
Formation of the Pentanoic Acid Backbone: This can be achieved through the oxidation of appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Addition of the Benzenesulfonylamino Group: Sulfonylation reactions using benzenesulfonyl chloride.
Formation of the Oxo Group: Oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Trifluoromethyl Group: Trifluoromethylation reactions using reagents like trifluoromethyl iodide.
Esterification: The final step involves the esterification of the pentanoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-acetyl-2-benzenesulfonylamino-4-oxo-2-trifluoromethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pentanoic acid, 3-acetyl-2-benzenesulfonylamino-4-oxo-2-trifluoromethyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pentanoic acid, 3-acetyl-2-benzenesulfonylamino-4-oxo-2-trifluoromethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: Similar backbone but lacks the acetyl, benzenesulfonylamino, and trifluoromethyl groups.
Pentanoic acid, 3-methyl-4-oxo-: Similar structure but with a methyl group instead of the trifluoromethyl group.
Uniqueness
Pentanoic acid, 3-acetyl-2-benzenesulfonylamino-4-oxo-2-trifluoromethyl-, methyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16F3NO6S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 3-acetyl-2-(benzenesulfonamido)-4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C15H16F3NO6S/c1-9(20)12(10(2)21)14(13(22)25-3,15(16,17)18)19-26(23,24)11-7-5-4-6-8-11/h4-8,12,19H,1-3H3 |
InChI Key |
LPWOAHDAPGPQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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